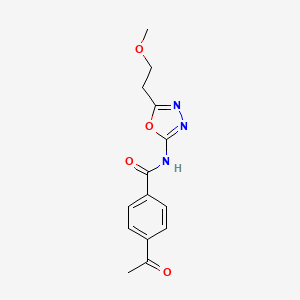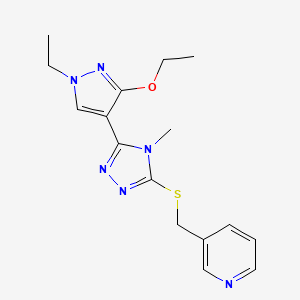
N-((1-benzylpiperidin-4-yl)methyl)-5-chlorothiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzylpiperidine, which is a class of organic compounds known as N-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as N′-(1-benzylpiperidin-4-yl)acetohydrazide have been synthesized as part of studies into new Fentanyl-derived opioid compounds . The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds like N′-(1-benzylpiperidin-4-yl)acetohydrazide has been characterized by NMR spectroscopy and single-crystal X-ray diffraction . The crystal structure is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like N-(1-benzylpiperidin-4-yl)-N’-(tert-butyl)thiourea have been reported. This compound has a molecular formula of C17H27N3S, an average mass of 305.481 Da, and a monoisotopic mass of 305.192566 Da .Applications De Recherche Scientifique
Pharmacological Evaluation
N-((1-benzylpiperidin-4-yl)methyl)-5-chlorothiophene-2-sulfonamide derivatives have been investigated for their pharmacological properties, focusing on their role as antagonists to specific receptors and their potential in cognitive enhancement. For instance, Nirogi et al. (2012) discussed the design, synthesis, and pharmacological evaluation of piperidin-4-yl amino aryl sulfonamides as novel, potent, selective, orally active, and brain-penetrant 5-HT₆ receptor antagonists. These compounds demonstrated activity in animal models of cognition and showed promise due to their adequate brain penetration and acceptable ADME properties, with no observed P-glycoprotein or hERG liability [Nirogi et al., 2012].
Synthetic Methodologies
Sulfonamide compounds, including N-((1-benzylpiperidin-4-yl)methyl)-5-chlorothiophene-2-sulfonamide, are central to various synthetic methodologies due to their relevance in drug synthesis. Shi et al. (2009) presented an environmentally benign method for the direct coupling of sulfonamides and alcohols, realizing a domino dehydrogenation-condensation-hydrogenation sequence. This methodology facilitated the synthesis of sulfonamide derivatives with over 80% isolated yield, highlighting its efficiency and environmental friendliness [Shi et al., 2009].
Interaction with Biological Molecules
The interaction of sulfonamide compounds with biological molecules is crucial for understanding their therapeutic potential and mechanism of action. Naeeminejad et al. (2017) explored the interaction between synthesized heterocyclic benzene sulfonamide compounds and hemoglobin (Hb) using various spectroscopy and molecular modeling techniques. This study provided insights into the binding mechanism, stability, and conformational changes induced in Hb, which are vital for developing these compounds for therapeutic use [Naeeminejad et al., 2017].
Propriétés
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S2/c18-16-6-7-17(23-16)24(21,22)19-12-14-8-10-20(11-9-14)13-15-4-2-1-3-5-15/h1-7,14,19H,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIMQEUHLLXZAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

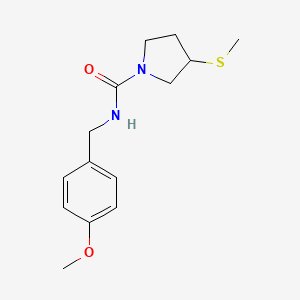
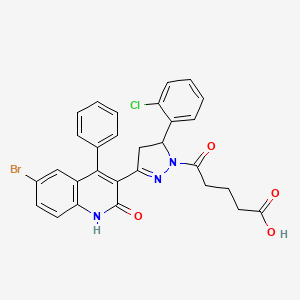
![N-(1-cyano-2-methoxy-1-methylethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2392713.png)

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2392715.png)

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2392717.png)
![4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid](/img/structure/B2392719.png)
![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3,4,5-trimethoxybenzoyl)piperidine](/img/structure/B2392720.png)

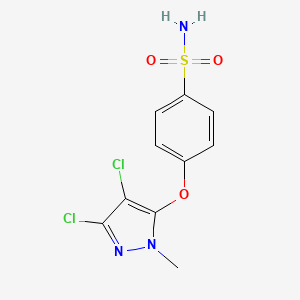
![4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2392725.png)
